N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamide is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the cyclohexyl ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may modulate signaling pathways, such as the inflammatory or pain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamide: Unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups.
N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enoate: Similar structure but with an ester instead of an amide group.
N-(2-Methoxy-4-phenylcyclohexyl)prop-2-enamine: Similar structure but with an amine instead of an amide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxy-4-phenylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-16(18)17-14-10-9-13(11-15(14)19-2)12-7-5-4-6-8-12/h3-8,13-15H,1,9-11H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVZSUSNFKHZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CCC1NC(=O)C=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.